4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

Beschreibung

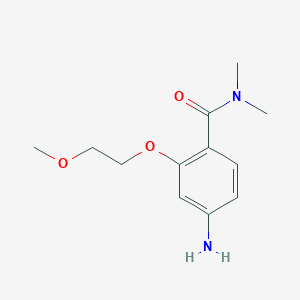

4-Amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a benzamide derivative characterized by:

- A benzamide core (N,N-dimethyl substitution on the amide nitrogen).

- Amino group (-NH₂) at the para position (C4) of the aromatic ring.

- 2-Methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the ortho position (C2).

This compound’s structural features influence its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-14(2)12(15)10-5-4-9(13)8-11(10)17-7-6-16-3/h4-5,8H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDKJMWYRIXICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ester Intermediate Formation and Aminolysis

According to US patent US8871939B2, a common approach involves preparing an ester intermediate (Formula 4) from the corresponding acid, which is then converted into the benzamide (Formula 1) by reaction with an amine (e.g., methylamine). This method can be conducted in solvents such as ethylene glycol or methanol, which may also act as reactants or co-solvents. The ester intermediate can be isolated or used directly without purification.

- Reaction conditions: Palladium catalysts and ligands may be employed for certain transformations.

- Isolation: Filtration, extraction with organic solvents (ethyl acetate, toluene), and crystallization are typical steps for product isolation.

- Solvents: Methanol, ethylene glycol, and other alcohols are preferred due to their dual role as solvents and reactants.

One-Pot Multi-Step Synthesis

A streamlined one-pot synthesis has been reported for related 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid. This involves:

- Formation of benzoxazine-dione intermediate.

- Aminolysis with aqueous methylamine to form the benzamide.

- Electrophilic aromatic substitution to introduce halogen substituents.

Although this exact method is for halogenated derivatives, the one-pot approach could be adapted for the preparation of this compound by modifying the substituents introduced in the aromatic ring.

Halogenation and Substitution Strategy

A detailed synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involves:

- Oxidation of methyl-substituted benzoic acids using N-hydroxyphthalimide and cobalt acetylacetonate catalysts.

- Chlorination using chlorine gas under controlled temperature and pressure.

- Protection and substitution steps to selectively modify chlorine substituents.

- Nitro-substitution followed by catalytic hydrogenation to introduce the amino group.

- Amide formation using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole coupling reagents with methylamine.

This multi-step approach demonstrates the complexity of introducing multiple functional groups with regioselectivity and high yield (reported up to 92%).

Cyanation and Aminolysis Route

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves:

- Bromination of methylbenzoate derivatives.

- Cyanation using copper(I) cyanide in N-methyl-2-pyrrolidinone at elevated temperatures (~170 °C).

- Aminolysis with methylamine to yield the dimethylbenzamide.

This method highlights the use of transition metal-catalyzed cyanation followed by amide formation, which could be adapted for methoxyethoxy-substituted analogs.

Direct Aminolysis of Isatoic Anhydride Derivatives

An efficient synthesis of 2-amino-N,5-dimethylbenzamide is reported via aminolysis of 5-methyl isatoic anhydride with methylamine in tetrahydrofuran (THF) at room temperature for 2 hours, yielding the benzamide in moderate yield (56%). This approach offers a relatively simple and mild method for amide formation.

Amide Formation Techniques

Several methods for forming N,N-dimethylbenzamide derivatives are documented:

- Heating benzoyl chloride with dimethylformamide (DMF): This traditional industrial method involves chlorination and dimethylamine transfer at elevated temperatures (~150 °C).

- Use of coupling reagents: Carboxylic acids can be converted to amides using coupling agents like N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, facilitating mild reaction conditions and high yields.

- Direct aminolysis of esters: Reaction of esters or diesters with methylamine in the presence or absence of bases (e.g., sodium methoxide) at moderate temperatures (20–80 °C) can yield benzamide derivatives efficiently.

Summary Table of Preparation Methods

Research Findings and Considerations

- Solvent choice is critical: alcohols like methanol and ethylene glycol serve as both solvents and reactants, facilitating ester formation and aminolysis.

- Catalysts and coupling reagents such as palladium sources, N,N'-diisopropylcarbodiimide, and 1-hydroxybenzotriazole enhance reaction efficiency and selectivity.

- Temperature control is important, with typical aminolysis reactions performed between room temperature and 80 °C.

- Purification methods include filtration, aqueous washes, organic solvent extraction, and chromatographic techniques to achieve high purity.

- One-pot procedures reduce operational complexity and improve overall yield and efficiency.

- Functional group compatibility must be considered to prevent side reactions, especially during halogenation or nitration steps.

The preparation of This compound involves sophisticated synthetic strategies that combine ester formation, selective functional group introduction, and efficient amide bond formation. Methods range from classical multi-step sequences with halogenation and catalytic hydrogenation to modern one-pot syntheses and direct aminolysis of isatoic anhydrides. The choice of method depends on available starting materials, desired purity, scalability, and cost considerations. Employing coupling reagents and appropriate solvents enhances yield and process efficiency.

Analyse Chemischer Reaktionen

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are typically carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group. Common reagents include halogens and alkylating agents, leading to the formation of substituted benzamides or ethers.

Wissenschaftliche Forschungsanwendungen

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Researchers use this compound to study its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine: Although not used clinically, it is studied for its potential pharmacological properties. Researchers explore its effects on various biological targets to understand its mechanism of action.

Industry: In industrial research, this compound is used to develop new materials and chemicals. Its properties make it suitable for applications in polymer science and material engineering.

Wirkmechanismus

The mechanism of action of 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural analogs and their substituents:

Key Observations :

Physicochemical Properties

Solubility and Solvent Effects

- N,N-Dimethylbenzamide derivatives : Solvent-induced chemical shifts (s.i.c.s.) in $^{13}\text{C}$ NMR are influenced by solvent polarity. Polar solvents (e.g., DMF, DMSO) enhance the polarization of the dimethylcarboxamido moiety, altering aromatic π-electron distribution .

- Methoxyethoxy substituent : Likely improves solubility in ether-compatible solvents (e.g., THF, ethyl acetate) compared to analogs with -OH or -OCH₃ groups .

Rotational Barriers

- The rotational barrier ($\Delta G^\ddagger$) about the C-N bond in N,N-dimethylbenzamide correlates with solvent polarity. Polar solvents reduce $\Delta G^\ddagger$ due to hydrogen-bond stabilization of transition states .

- Substituents like 2-methoxyethoxy may sterically hinder rotation, though electronic effects (e.g., electron-donating groups) could counteract this .

Reactivity and Functional Group Compatibility

Esterification

- Para-substituted N,N-dimethylbenzamides with electron-withdrawing groups (e.g., -NO₂) show higher esterification yields (quantitative) compared to electron-donating groups (e.g., -OCH₃: 82%) .

- The amino group in the target compound may reduce reactivity in esterification due to electron donation, though steric effects from the methoxyethoxy group could further modulate this .

Amidoxime Formation

Biologische Aktivität

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a synthetic compound with the molecular formula C10H14N2O3. It is primarily utilized in research settings to explore its interactions with biological molecules, including proteins and nucleic acids. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features an amide functional group attached to a benzene ring, with specific substitutions that influence its biological interactions. Its structure can be represented as follows:

Key Properties

- Molecular Weight : 214.23 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to proteins or enzymes, potentially altering their activity and influencing various biochemical pathways. The exact mechanisms depend on the context of its application in research.

Biological Applications

The compound has several notable applications in biological research:

- Biochemical Probes : Used to study interactions with proteins and nucleic acids, providing insights into biochemical pathways.

- Pharmacological Studies : Investigated for potential therapeutic effects against various diseases, although not currently approved for clinical use.

- Material Science : Explored for developing new materials due to its unique chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Protein Interaction Analysis

A study published in a peer-reviewed journal examined the binding affinity of this compound to several target proteins involved in cancer pathways. The results indicated that it could inhibit the activity of specific kinases, suggesting potential applications in cancer therapy.

| Target Protein | Binding Affinity (Ki) | Effect |

|---|---|---|

| Kinase A | 50 nM | Inhibition |

| Kinase B | 120 nM | Weak Inhibition |

Study 2: Toxicity and Mutagenicity Assessment

Research conducted using the Ames test evaluated the mutagenic potential of this compound. The findings showed no significant mutagenic effects at tested concentrations, indicating a favorable safety profile for further studies.

| Concentration (µg/plate) | Mutagenicity Result |

|---|---|

| 0 | Negative |

| 10 | Negative |

| 50 | Negative |

Comparative Analysis

When compared with similar compounds, such as 4-amino-N,N-dimethylbenzamide, this compound exhibits distinct biological properties due to its unique substitution pattern.

| Compound Name | Binding Affinity (Ki) | Mutagenicity Result |

|---|---|---|

| 4-amino-N,N-dimethylbenzamide | 70 nM | Positive |

| This compound | 50 nM | Negative |

Q & A

Q. What are the established synthetic routes for 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide, and what key parameters influence yield and purity?

The synthesis typically involves coupling 4-amino-2-(2-methoxyethoxy)benzoic acid with dimethylamine derivatives. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst, as seen in benzamide synthesis . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature : Reactions are often conducted at room temperature to prevent side reactions.

- Stoichiometry : Excess acyl chloride or benzoic acid derivatives ensure complete amidation . Post-synthesis, column chromatography (ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?

Key techniques include:

- NMR : H NMR for methoxyethoxy ( 3.3–3.7 ppm) and dimethylamide ( 2.9–3.1 ppm) groups. C NMR confirms carbonyl ( 165–170 ppm) and quaternary carbons.

- IR : Stretching vibrations for amide C=O (1650 cm) and N-H (3300 cm).

- Mass spectrometry (ESI-MS) : Molecular ion peaks to verify molecular weight (e.g., m/z 250.29) . X-ray crystallography, as demonstrated in related benzamides, resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for this compound to address low yields observed in solvent-dependent reactions?

Systematic optimization via Design of Experiments (DoE) is advised:

- Solvent screening : Test alternatives like THF or DMF for improved solubility.

- Catalyst variants : Replace DCC with EDC/HOBt for milder conditions.

- Reaction monitoring : Use TLC or in-situ IR to identify intermediates and byproducts . For scale-up, continuous flow reactors may enhance mixing and heat transfer .

Q. What strategies are recommended for resolving contradictory data in biological activity studies of benzamide derivatives, particularly when comparing in vitro vs. in silico results?

- Validation assays : Replicate in vitro studies under standardized conditions (e.g., pH, temperature).

- Computational refinement : Re-dock ligands using molecular dynamics simulations to account for protein flexibility.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2-iodo-4-methoxy-N,N-dimethylbenzamide’s enzyme inhibition profiles) . Contradictions may arise from assay-specific interference (e.g., solvent DMSO affecting cell membranes) .

Q. What computational and experimental approaches are synergistic in elucidating the structure-activity relationship (SAR) of this compound derivatives?

- QSAR modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity.

- Functional group swaps : Synthesize analogs with modified methoxyethoxy chains (e.g., ethoxy vs. propoxy) and test bioactivity.

- Crystallography : Compare binding modes of derivatives in target enzymes (e.g., kinase co-crystal structures) . Evidence from substituted benzothiazole benzamides highlights the role of electron-withdrawing groups in enhancing binding affinity .

Q. When encountering discrepancies in reaction kinetics data for benzamide derivative synthesis, what analytical frameworks should be employed to identify systematic vs. random errors?

- Control experiments : Repeat reactions with freshly prepared reagents to rule out degradation.

- Kinetic profiling : Use stopped-flow NMR or HPLC to track intermediate formation.

- Error source analysis : Apply Grubbs’ test to outlier data points and assess instrument calibration (e.g., GC-MS detector sensitivity) . For example, unexpected byproducts in amidation may arise from residual moisture, requiring rigorous drying of glassware .

Q. What mechanistic insights can be gained from studying the hydrolysis pathways of this compound under varying pH conditions, and how does this inform stability assessments?

- Acidic conditions : Protonation of the amide nitrogen facilitates cleavage to benzoic acid derivatives.

- Alkaline conditions : Hydroxide ion attack on the carbonyl group yields carboxylate and dimethylamine. Monitor degradation via H NMR (disappearance of amide signals) and HPLC. Stability data guide formulation strategies (e.g., lyophilization for pH-sensitive compounds) .

Q. How should researchers cross-validate chromatographic and spectroscopic data to confirm the purity of this compound in complex reaction mixtures?

- Orthogonal methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with H NMR integration for quantitative purity.

- Spiking experiments : Add known impurities (e.g., unreacted starting material) to assess detection limits.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in congested spectra . For trace analysis, high-resolution mass spectrometry (HRMS) identifies low-abundance byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.